(S)-Phenyl 2-aminopropanoate hydrochloride
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Description
(S)-Phenyl 2-aminopropanoate hydrochloride, also known as L-Phenylalanine methyl ester hydrochloride, is a chiral compound that belongs to the class of amino acid derivatives. It is widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Immunomodulatory Potential
A series of 2-substituted 2-aminopropane-1,3-diols, with modifications including the introduction of a phenyl ring, were synthesized and evaluated for immunosuppressive activities. These compounds showed potential as immunosuppressive drugs, with specific configurations and substituents affecting their efficacy. This highlights the relevance of (S)-Phenyl 2-aminopropanoate hydrochloride derivatives in the development of new immunomodulatory agents (Kiuchi et al., 2000).
Antioxidant and Membrane Stabilizing Properties
Research on hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols demonstrated that these compounds have membrane stabilizing effects, suggesting potential therapeutic applications in protecting cell membranes against oxidative stress. However, these compounds did not show significant antioxidant activity in several in vitro tests, indicating a specific mechanism of action that may involve interaction with cell membrane components (Малакян et al., 2010).
Enzymatic Resolution for Chiral Synthesis
(S)-3-Amino-3-phenylpropionic acid, a derivative of this compound, was effectively synthesized using an enzymatic resolution approach, indicating its potential as a precursor in pharmaceutical synthesis, particularly for drugs like S-dapoxetine. This method showcases the application of chiral catalysis in preparing enantiopure compounds, highlighting the chemical versatility of this compound and its derivatives in drug research (Li et al., 2013).
Role in Phenylpropanoid Biosynthesis
Phenylpropanoids, derived from phenylalanine, play crucial roles in plant development and defense. Studies on the biosynthesis and regulation of phenylpropanoids shed light on the importance of amino acid derivatives, such as this compound, in plant secondary metabolism. This research contributes to our understanding of plant biochemistry and the potential for enhancing the production of valuable phenylpropanoid compounds in crops (Deng & Lu, 2017).
Synthesis of Amino Acid Esters
This compound also serves as a building block in the synthesis of amino acid ester isocyanates, demonstrating its utility in organic synthesis. These compounds have applications in creating peptides and other bioactive molecules, underlining the chemical's versatility for laboratory and industrial purposes (Tsai et al., 2003).
Properties
IUPAC Name |
phenyl (2S)-2-aminopropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINRJFGFHZFDX-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.